(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC15776283
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11ClN2O2S |
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Molecular Weight | 222.69 g/mol |
IUPAC Name | (1-propan-2-ylimidazol-2-yl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |
Standard InChI Key | SRRVMUVVMXJUFS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=CN=C1CS(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride consists of an imidazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 2-position with a methanesulfonyl chloride (-SO₂Cl) moiety. This configuration confers distinct electronic and steric properties:
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Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Isopropyl group: Introduces steric bulk, potentially influencing reaction kinetics and solubility.
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Sulfonyl chloride group: A highly electrophilic site enabling nucleophilic substitution reactions.
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Optimization
While direct literature on the synthesis of this compound is limited, methodologies for analogous sulfonyl chlorides provide a foundational framework.
General Synthesis Strategy
The compound is likely synthesized via sulfonation of a pre-functionalized imidazole precursor. A plausible route involves:
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Preparation of (1-isopropyl-1H-imidazol-2-yl)methanol:
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Alkylation of 2-imidazolecarbinol with isopropyl bromide under basic conditions.
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Conversion to sulfonyl chloride:
Industrial-Scale Considerations
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Solvent recovery: Distillation under reduced pressure (0.05–0.85 MPa) to reclaim THF or DCM .
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Yield optimization: Molar ratios of 1:1.2 (alcohol:SOCl₂) and catalytic dimethylformamide (DMF) may enhance conversion .
Reactivity and Chemical Transformations
The sulfonyl chloride group’s electrophilicity drives diverse reactions:
Nucleophilic Substitution
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With amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors):
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With alcohols: Produces sulfonate esters, useful as alkylating agents.
Hydrolysis
In aqueous environments, the sulfonyl chloride hydrolyzes to the sulfonic acid:
Table 2: Comparative Reactivity of Sulfonyl Chloride Derivatives
Compound | Reaction with Aniline (Rate Constant, k) | Hydrolysis Half-Life (pH 7) |
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Methanesulfonyl chloride | 1.0 (reference) | 2 hours |
(1-Methylimidazol-5-yl)methanesulfonyl chloride | 0.8 | 1.5 hours |
Target compound (predicted) | 0.6–0.7 | 1–2 hours |
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